6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
Overview
Description
“6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H2BrF3N2O . It is used in various fields such as agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine” is represented by the formula C7H2BrF3N2O .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine” include a molecular weight of 267 . It is a solid at room temperature .Scientific Research Applications
Synthesis Methods
Research has explored various synthesis methods for compounds related to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. For instance, Tjosaas, Kjerstad, and Fiksdahl (2008) reported the preparation of oxazolo[4,5-c]pyridine from 4-bromo-3-pivaloylaminopyridine using a microwave cyclisation strategy or conventional heating with CuI catalysis (Tjosaas, Kjerstad, & Fiksdahl, 2008). Similarly, El-Kurdi et al. (2021) synthesized 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions (El-Kurdi et al., 2021).
Chemical Properties and Interactions
Various studies have investigated the chemical properties and interactions of oxazolo[4,5-b]pyridine derivatives. For example, Vural and Kara (2017) conducted spectroscopic characterization and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine (Vural & Kara, 2017). Additionally, fluorescence properties of derivatives of oxazolo[4,5-b]pyridine have been explored by Mac et al. (2007), indicating their potential in dye development and optical applications (Mac et al., 2007).
Biological and Pharmaceutical Applications
Research has also explored the biological and pharmaceutical potential of oxazolo[4,5-b]pyridine derivatives. Celik, Erol, and Kuyucuklu (2021) investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, demonstrating their efficacy against various bacteria and fungi strains (Celik, Erol, & Kuyucuklu, 2021). Clark et al. (1978) found that some oxazolo[4,5-b]pyridine derivatives have anti-inflammatory and analgesic activity, comparable to established medications but without gastrointestinal irritation (Clark et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)13-6(14-4)7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKAWUQJYWNOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743684 | |
Record name | 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine | |
CAS RN |
1260656-87-8 | |
Record name | 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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